2-(4-Bromo-2-nitrophenyl)acetic acid
Overview
Description
2-(4-Bromo-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid typically involves multiple steps:
Preparation of 4-bromo-2-nitrotoluene sodium: This is achieved by reacting 4-bromo-2-nitro-chlorotoluene with metallic sodium in an organic solvent.
Formation of 4-bromo-2-nitrobenzyl sodium: This intermediate is obtained through a heating and rearrangement reaction.
Synthesis of 4-bromo-2-nitrophenyl sodium acetate: This step involves the reaction of the intermediate with carbon dioxide.
Final conversion to this compound: The final product is obtained by reacting the intermediate with dilute acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient conversion and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-(4-Amino-2-nitrophenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
2-(4-Bromo-2-nitrophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine and nitro substituents on the phenyl ring can interact with biological targets, affecting their activity. The molecular pathways involved typically include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their function.
Comparison with Similar Compounds
- 4-Bromo-2-nitrobenzoic acid
- 2-Bromo-4-nitrophenylacetic acid
- 4-Bromo-2-nitrophenol
Comparison: 2-(4-Bromo-2-nitrophenyl)acetic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and biological applications.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPHZBNFDOCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297297 | |
Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-11-3 | |
Record name | 6127-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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